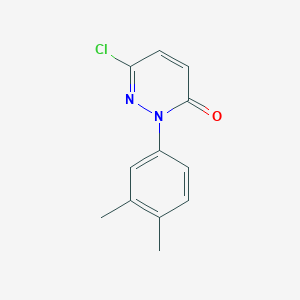

6-Chloro-2-(3,4-dimethylphenyl)pyridazin-3(2H)-one

Overview

Description

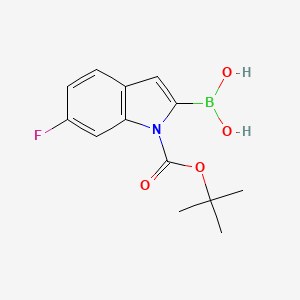

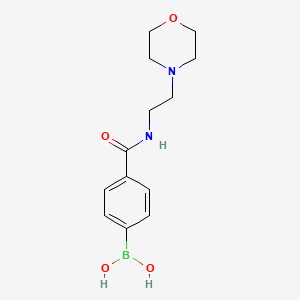

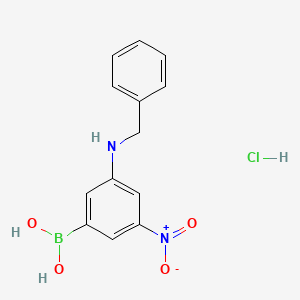

“6-Chloro-2-(3,4-dimethylphenyl)pyridazin-3(2H)-one” is a chemical compound with the molecular formula C12H11ClN2O . It is a member of the pyridazine class of compounds, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves methodologies for the introduction of various bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C12H11ClN2O . The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Scientific Research Applications

Synthesis and Characterization

Pyridazinones, including compounds similar to 6-Chloro-2-(3,4-dimethylphenyl)pyridazin-3(2H)-one, have been synthesized and characterized for various applications. The synthesis processes often involve starting materials like mucochloric acid and benzene under mild conditions, leading to the formation of chloroethyl and phenyl-pyridazin-3(2H)-one derivatives. These compounds are then confirmed through spectroscopic techniques such as 1H-NMR and 13C-NMR, demonstrating their potential for further chemical investigation and application in medicinal chemistry (Duobin Chao, 2010).

Anticancer and Antiangiogenic Activities

Pyridazinones have been recognized for their broad spectrum of biological activities. Specifically, derivatives of pyridazin-3(2H)-one have shown significant inhibitory effects on the viability of various human cancer cell lines. Compounds with specific structural features exhibited close inhibitory activity to standard treatments like methotrexate. Moreover, they demonstrated potential as antiangiogenic agents, inhibiting proangiogenic cytokines involved in tumor progression, and exhibited antioxidant activities, showcasing their versatility in therapeutic applications (V. T. Kamble et al., 2015).

Molecular Docking and Biological Activities

In another study, novel pyridine and fused pyridine derivatives, including structures related to this compound, were synthesized and subjected to in silico molecular docking screenings. These screenings targeted GlcN-6-P synthase, revealing moderate to good binding energies, which suggests potential therapeutic applications. Furthermore, these compounds exhibited antimicrobial and antioxidant activity, expanding their potential use in pharmaceutical research (E. M. Flefel et al., 2018).

Antioxidant Properties

The antioxidant properties of pyridazinone derivatives have been a subject of interest. Research focusing on new derivatives highlighted their ability to scavenge free radicals effectively, with certain compounds showing better activity than standard antioxidants like ascorbic acid. This points towards their potential in developing treatments aimed at oxidative stress-related conditions (V. T. Kamble et al., 2015).

Future Directions

The future directions for research on “6-Chloro-2-(3,4-dimethylphenyl)pyridazin-3(2H)-one” and similar compounds could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, as these are valuable in the field of medicinal and agricultural chemistry .

Properties

IUPAC Name |

6-chloro-2-(3,4-dimethylphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-3-4-10(7-9(8)2)15-12(16)6-5-11(13)14-15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSZNZUMPWEVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

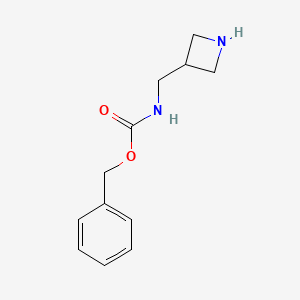

![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)

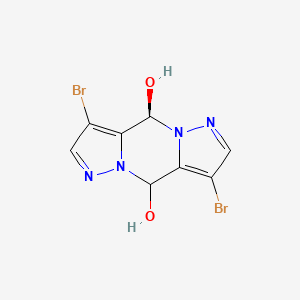

![1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride](/img/structure/B1438480.png)